molecular formula C16H20N2O2Si B1451037 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide CAS No. 1105675-62-4

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Cat. No. B1451037
CAS RN: 1105675-62-4
M. Wt: 300.43 g/mol
InChI Key: DANYRTOROYBZFN-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a chemical compound with the empirical formula C16H20N2O2Si . It has a molecular weight of 300.43 .


Molecular Structure Analysis

The SMILES string for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is COc1cncc(C(=O)Nc2ccccc2)c1Si(C)C . The InChI is 1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19) .


Physical And Chemical Properties Analysis

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Research

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: is utilized in pharmaceutical research as a high-quality reference standard . Its precise molecular structure and properties make it an excellent candidate for testing and validating analytical methods in drug development. It helps ensure the accuracy and reliability of pharmacokinetic studies, which are crucial for determining the dosage and delivery mechanisms of new drugs.

Proteomics

In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions . Its unique molecular features allow researchers to probe the complex dynamics of the proteome, aiding in the identification of potential therapeutic targets for various diseases.

Chemical Synthesis

The compound is used in synthetic chemistry as a reagent or intermediate for constructing more complex molecules . Its trimethylsilyl group is particularly useful in organic synthesis, where it can act as a protective group or participate in various coupling reactions.

Material Science

Researchers in material science may employ 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide to modify the surface properties of materials . The compound’s ability to interact with different substrates can lead to the development of new materials with enhanced characteristics, such as increased durability or improved electrical conductivity.

Molecular Biology

In molecular biology, this compound could be used to study DNA-protein interactions . Its phenyl group can intercalate with DNA, providing insights into the structural aspects of gene regulation and expression.

Catalysis

The compound’s structural features may make it a candidate for use as a ligand in catalytic systems . Its potential to coordinate with metals can lead to the development of new catalysts that facilitate more efficient chemical reactions, which is vital for industrial processes.

Nanotechnology

In the field of nanotechnology, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide could be explored for creating functionalized nanoparticles . These nanoparticles can have applications ranging from targeted drug delivery to the creation of novel nano-devices.

Environmental Science

Lastly, this compound might be used in environmental science to study the degradation of organic molecules under various conditions . Understanding its breakdown products and pathways can contribute to the development of better waste management strategies and environmental remediation techniques.

Safety and Hazards

The safety information available indicates that 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 , which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P305 + P351 + P338 , which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively.

properties

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673829
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105675-62-4
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105675-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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